REACTION_CXSMILES
|
[O:1]=[C:2]1[NH:7][C:6]([C:8]([O:10][CH3:11])=[O:9])=[CH:5][CH:4]=[CH:3]1.[H-].[Na+].FS([C:18](C(O)=O)([F:20])[F:19])(=O)=O.O>CC#N>[F:19][CH:18]([F:20])[O:1][C:2]1[N:7]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[CH:5]=[CH:4][CH:3]=1 |f:1.2|
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Name
|
|
Quantity
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3.074 g
|
Type
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reactant
|
Smiles
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O=C1C=CC=C(N1)C(=O)OC
|
Name
|
|
Quantity
|
310 mL
|
Type
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solvent
|
Smiles
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CC#N
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Name
|
|
Quantity
|
2.167 g
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Type
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reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
6.077 g
|
Type
|
reactant
|
Smiles
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FS(=O)(=O)C(F)(F)C(=O)O
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Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirring at rt, under nitrogen
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
the resulting heterogeneous mixture was further stirred at rt, under nitrogen, for 30 min
|
Duration
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30 min
|
Type
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CUSTOM
|
Details
|
MeCN was removed under reduced pressure
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Type
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ADDITION
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Details
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Water (150 ml) and AcOEt (150 ml) were added
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Type
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EXTRACTION
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Details
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the separated aq. layer was further extracted with AcOEt (2×100 ml)
|
Type
|
WASH
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Details
|
The mixed organic layers were washed with brine (100 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anh. MgSO4
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Type
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FILTRATION
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Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by FC (DCM)
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Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=CC=CC(=N1)C(=O)OC)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |